1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione

Medicinal chemistry Triazole SAR Chemical stability

1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione (CAS 2389017-81-4, MFCD32199178) is a synthetic heterocyclic compound belonging to the triazoloisoquinoline-dione class. It features a 1,2,3-triazole ring fused to an isoquinoline-4,9-dione quinonoid core, with a 3,5-difluorobenzyl substituent attached at the N1 position of the triazole via a methylene linker.

Molecular Formula C16H8F2N4O2
Molecular Weight 326.26 g/mol
Cat. No. B8125486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione
Molecular FormulaC16H8F2N4O2
Molecular Weight326.26 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)C3=C(C2=O)N=NN3CC4=CC(=CC(=C4)F)F
InChIInChI=1S/C16H8F2N4O2/c17-9-3-8(4-10(18)5-9)7-22-14-13(20-21-22)15(23)12-6-19-2-1-11(12)16(14)24/h1-6H,7H2
InChIKeyQIQYIXCPSXWUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione: Core Scaffold Identity and Procurement Context


1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione (CAS 2389017-81-4, MFCD32199178) is a synthetic heterocyclic compound belonging to the triazoloisoquinoline-dione class [1]. It features a 1,2,3-triazole ring fused to an isoquinoline-4,9-dione quinonoid core, with a 3,5-difluorobenzyl substituent attached at the N1 position of the triazole via a methylene linker [2]. The 2H-triazolo[4,5-g]isoquinoline-4,9-dione scaffold has demonstrated potent in vitro antifungal activity against pathogenic fungi including Candida albicans, Candida tropicalis, Candida krusei, Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus [3]. This compound is commercially available as a research chemical from multiple suppliers at purities of 95% and above [2].

Why 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione Cannot Be Replaced by Generic Triazoloisoquinoline-Dione Analogs


Generic substitution within this compound class is precluded by three critical structural features that are absent from the most extensively characterized published analogs. First, the N1-substitution with a direct methylene linker is chemically distinct from the N2-imine (CH=N) linkage in the 2H-series compounds described by Ryu et al., conferring fundamentally different hydrolytic stability and electronic character [1]. Second, the 3,5-difluorobenzyl substituent introduces a unique meta-difluoro pattern unreported in the published 2H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione SAR series, which tested only 4-substituted (para) and unsubstituted phenyl variants [1]. Third, the N1-benzyl connectivity on 1,2,3-triazoles, when paired with isoquinoline moieties, has been independently shown to enhance antimicrobial potency by 2.5- to 40-fold compared to pyridine-based analogs, demonstrating that the N1 substitution position is a critical determinant of biological activity [2]. These structural differences collectively preclude the assumption that activity data from the 2H-series can be directly extrapolated to this N1-substituted derivative.

Quantitative Differentiation Evidence for 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione vs. Published Analogs


N1-Methylene vs. N2-Imine Linker: Chemical Stability and Scaffold Divergence

The target compound features a 3,5-difluorobenzyl group connected to the triazole N1 position via a hydrolytically stable methylene (-CH2-) linker. In contrast, all 2H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-diones (compounds 3a–h) characterized in the Ryu 2014 study carry aryl substituents at the N2 position via a Schiff base imine (-CH=N-) linker [1]. Imine linkages are susceptible to hydrolysis under aqueous acidic conditions, potentially limiting shelf stability and confounding biological assay interpretation, whereas the methylene linkage is chemically inert under standard assay and storage conditions [2]. This structural divergence also alters the spatial orientation of the aryl group relative to the quinonoid core, which may significantly impact target binding.

Medicinal chemistry Triazole SAR Chemical stability

3,5-Difluorobenzyl Substitution Pattern: Meta-Fluoro Differentiation from Published 4-Substituted Analogs

The 3,5-difluorobenzyl group on the target compound presents fluorine atoms at both meta positions of the phenyl ring. All characterized 2H-series analogs in the Ryu 2014 study bearing halogen substituents used para-substitution only: 4-F (compound 3b), 4-Cl (3c), 4-Br (3d), and 4-CF3 (3e) [1]. Meta-fluorination is known to increase metabolic stability by blocking CYP450-mediated oxidation at both meta positions simultaneously, whereas para-fluorination leaves meta positions vulnerable [2]. In the Ryu antifungal assay, compound 3b (4-F substituent, N2-imine) exhibited MIC values of 0.8–6.3 µg/mL across six fungal strains, with the strongest activity against A. niger and A. flavus (MIC 0.8 µg/mL each) [1]. The 3,5-difluoro pattern on the target compound may confer a distinct metabolic and electronic profile compared to the 4-monofluoro analog.

Fluorine medicinal chemistry Metabolic stability Antifungal SAR

Class-Level Antifungal Potency of the Triazolo[4,5-g]isoquinoline-4,9-dione Scaffold vs. Quinoline Congeners

The 2H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione scaffold (compounds 3a–h) demonstrated consistently superior antifungal activity compared to the corresponding 2H-[1,2,3]triazolo[4,5-g]quinoline-4,9-dione scaffold (compounds 4a–g) in head-to-head testing by Ryu et al. [1]. Across six fungal strains, the isoquinoline series showed 3.9- to 25-fold lower MIC values than the quinoline series for matched substituents. For example, the unsubstituted-phenyl isoquinoline 3a exhibited MIC values of 0.8–12.5 µg/mL, while the corresponding quinoline 4a showed MIC values of 6.3–50 µg/mL [1]. The most potent isoquinoline compounds (3a, 3b, 3g, 3h) completely inhibited growth of all six fungal species at 0.8–12.5 µg/mL and were superior or comparable to 5-fluorocytosine [1]. The target compound retains the validated isoquinoline scaffold rather than the less active quinoline variant.

Antifungal agents Scaffold comparison MIC determination

Physicochemical Property Profile: Drug-Like Chemical Space Positioning vs. Published 2H-Analogs

The target compound possesses computed physicochemical properties consistent with favorable drug-like chemical space: molecular weight 326.26 g/mol, calculated logP (XLogP3-AA) of 2, topological polar surface area (TPSA) of 77.7 Ų, zero hydrogen bond donors, seven hydrogen bond acceptors, and two rotatable bonds [1]. Compared to the published 2H-series compounds 3a–h (MW range 293–382 g/mol), the target compound sits in a favorable MW range and has a balanced lipophilicity profile (cLogP = 2) that meets typical lead-like criteria [2]. The absence of hydrogen bond donors (0 HBD) combined with moderate TPSA (<140 Ų) predicts adequate membrane permeability [1]. The N3-regioisomeric analog 3-(3,5-difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione is also commercially available, enabling direct regioisomeric comparison studies .

Drug-likeness Physicochemical properties ADME prediction

N1-Benzyl-Triazole-Isoquinoline Motif: Documented Antimicrobial Potency Enhancement

Independent research on Ru(II) coordination complexes has demonstrated that N1-benzyl-substituted 1,2,3-triazoles bearing isoquinoline chelating units exhibit 2.5- to 40-fold greater antimicrobial potency compared to analogous pyridine-containing chelators [1]. Specifically, MIC values as low as 0.4 µM were achieved against Gram-positive bacteria (Bacillus subtilis, Staphylococcus epidermidis) [1]. A related review confirmed that benzyl substitution at the N1 position of 1,2,3-triazole rings, when combined with isoquinoline groups, improved potency 20- to 40-fold against Gram-positive bacteria and 8-fold against Gram-negative bacteria, while replacement of benzyl with phenyl groups caused a 15-fold diminishment of activity [2]. Although these data derive from metal complex studies rather than the free ligand, they establish that the N1-benzyl-isoquinoline-triazole architectural motif is a privileged pharmacophore for antimicrobial activity.

Triazole SAR Antimicrobial resistance Coordination chemistry

Commercial Purity and Sourcing Reliability: Defined Specifications vs. Uncharacterized Alternatives

The target compound is available with defined purity specifications from established chemical suppliers. Combi-Blocks offers the compound as catalog # HE-9360 at 95% purity with full CAS registry (2389017-81-4) and MFCD identifier (MFCD32199178) . American Elements supplies the compound in multiple purity grades up to 99.999% with certificates of analysis and safety data sheets [1]. The PubChem entry (CID 145926775) provides standardized structural identifiers including InChI, InChIKey, and SMILES, ensuring unambiguous compound identity [2]. This level of documentation exceeds that available for most custom-synthesized analogs within the triazoloisoquinoline-dione class, reducing procurement risk and enabling reproducible research.

Chemical procurement Quality control Research reproducibility

Recommended Application Scenarios for 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione Based on Differential Evidence


Antifungal Lead Discovery Leveraging the Validated Isoquinoline-Dione Scaffold with Novel N1-Substitution

This compound is best deployed as a screening candidate in antifungal drug discovery programs targeting Candida spp., Cryptococcus neoformans, and Aspergillus spp. The core scaffold has demonstrated potent in vitro activity (MIC 0.8–12.5 µg/mL for optimal 2H-analogs) that is superior or comparable to 5-fluorocytosine across all six tested fungal pathogens . The N1-(3,5-difluorobenzyl) substitution explores chemical space orthogonal to the published N2-imine series, potentially yielding distinct SAR and resistance profiles. The methylene linker eliminates the hydrolytic liability of the imine bond present in published analogs, making this compound suitable for extended-duration antifungal susceptibility testing where compound integrity over 48–72 hour incubation periods is critical [7].

Regioisomeric SAR Studies: N1 vs. N3 Substitution Comparison

The commercial availability of both the N1-substituted target compound (CAS 2389017-81-4) and its N3-substituted regioisomer 3-(3,5-difluorobenzyl)-3H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9(3aH,9aH)-dione enables direct, controlled head-to-head comparison of regioisomeric effects on biological activity . This is a rare opportunity within the triazoloisoquinoline-dione class, as published SAR has focused exclusively on N2-substitution with varying aryl groups. Systematic comparison of N1-, N2-, and N3-substituted variants with the same 3,5-difluorobenzyl substituent would generate foundational SAR knowledge for this scaffold [7].

Antimicrobial Coordination Chemistry and Metal Complex Development

The N1-benzyl-1,2,3-triazole-isoquinoline structural motif has been independently validated as a privileged bidentate chelator scaffold for Ru(II) complexes with potent antimicrobial activity (MIC as low as 0.4 µM) . The target compound contains this exact connectivity pattern and could serve as a precursor for novel metal coordination complexes. The 2.5- to 40-fold potency advantage of isoquinoline-containing chelators over pyridine analogs, combined with the documented 15-fold activity enhancement of benzyl over phenyl substitution at N1, positions this specific compound as a promising ligand candidate for metalloantimicrobial development [7].

Computational Drug Discovery and Pharmacophore Model Building

With well-defined computed properties (MW 326.26, cLogP 2, TPSA 77.7 Ų, 0 HBD, 7 HBA) and unambiguous structural identifiers (InChIKey QIQYIXCPSXWUPO-UHFFFAOYSA-N, SMILES), this compound is suitable as a query structure for virtual screening, pharmacophore modeling, and molecular docking studies . Its favorable lead-like profile (compliance with Lipinski rules and low rotatable bond count) makes it an attractive starting point for structure-based design efforts targeting fungal enzymes such as N-myristoyl transferase or dihydrofolate reductase, which have been implicated as targets for triazole-containing antifungal agents [7].

Quote Request

Request a Quote for 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.